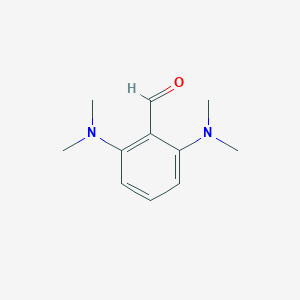

2,6-Bis(dimethylamino)benzaldehyde

Description

Contextualization of Substituted Benzaldehydes in Contemporary Organic Synthesis

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile building blocks for a wide array of complex molecules. wisdomlib.orgrug.nl Their utility stems from the reactivity of the aldehyde functional group, which readily participates in a variety of chemical transformations. These compounds are crucial in the synthesis of pharmaceuticals, agrochemicals, and materials. rug.nl The addition of various substituents to the benzene (B151609) ring allows for fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and the ultimate structure of the synthesized product. wisdomlib.org

The development of novel synthetic methodologies, such as one-pot reduction/cross-coupling procedures, has further expanded the accessibility and application of substituted benzaldehydes. rug.nlacs.org These methods often employ protecting groups to shield the reactive aldehyde during intermediate steps, enabling the introduction of a diverse range of functional groups through cross-coupling reactions. acs.org This high degree of functional group tolerance is essential for creating highly functionalized molecules with specific properties. rug.nl

The Significance of Aminobenzaldehyde Scaffolds in Molecular Design

Aminobenzaldehyde scaffolds, which incorporate both an amino group and an aldehyde group on a benzene ring, are of particular importance in medicinal chemistry and materials science. The presence of the amino group can significantly impact the molecule's biological activity and its physical properties. For instance, aminobenzaldehydes are precursors to Schiff bases, which are known for their diverse biological activities. globalresearchonline.net

The position of the amino group relative to the aldehyde is critical. For example, para-dimethylaminobenzaldehyde is a well-known reagent used in the detection of various biological molecules. globalresearchonline.netresearchgate.net The unique structural characteristics of aminobenzaldehydes, with their combination of electron-donating amino groups and electron-withdrawing aldehyde groups, make them valuable for creating molecules with specific electronic and photophysical properties.

Rationale for Investigating 2,6-Bis(dimethylamino)benzaldehyde (B6161935): A Distinctive Architectural Motif

2,6-Bis(dimethylamino)benzaldehyde stands out due to the specific placement of two dimethylamino groups at the ortho positions relative to the aldehyde. This unique arrangement of substituents creates a sterically hindered environment around the aldehyde group, which can influence its reactivity in predictable ways. This steric hindrance can be exploited to control the regioselectivity of reactions and to stabilize reactive intermediates.

The electronic effects of the two electron-donating dimethylamino groups also play a crucial role, increasing the electron density of the aromatic ring and potentially modulating the reactivity of the aldehyde. This distinct electronic and steric profile makes 2,6-Bis(dimethylamino)benzaldehyde a valuable tool for probing reaction mechanisms and for the synthesis of novel compounds with tailored properties. Its structure offers a unique platform for creating complex molecular architectures. The compound is a yellowish-orange crystalline solid that is insoluble in water but soluble in most organic solvents. smolecule.com

Properties of 2,6-Bis(dimethylamino)benzaldehyde

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2O |

| Molecular Weight | 192.26 g/mol |

| Appearance | Yellowish-orange crystalline solid smolecule.com |

| Solubility | Insoluble in water, soluble in most organic solvents smolecule.com |

Overview of Research Trajectories for 2,6-Bis(dimethylamino)benzaldehyde Derivatives

Research involving derivatives of 2,6-Bis(dimethylamino)benzaldehyde is expanding into several key areas. One significant trajectory is their use as ligands for the complexation of metal ions. The nitrogen atoms of the dimethylamino groups and the oxygen atom of the aldehyde can act as coordination sites, making these derivatives promising candidates for applications in catalysis and materials science. For example, related diaminopyridine derivatives have been shown to be effective in the recovery of precious metals. nih.gov

Another area of focus is the synthesis of novel heterocyclic compounds. The reactive aldehyde group can be used as a handle to construct various ring systems, leading to the development of new scaffolds for medicinal chemistry. The unique steric and electronic properties of the 2,6-bis(dimethylamino)phenyl moiety can be imparted to these new molecules, potentially leading to compounds with interesting biological activities.

Furthermore, the photophysical properties of derivatives of 2,6-Bis(dimethylamino)benzaldehyde are being explored. The presence of the electron-donating amino groups and the electron-withdrawing aldehyde can lead to interesting intramolecular charge transfer characteristics, which are desirable for applications in optical materials and sensors.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2,6-bis(dimethylamino)benzaldehyde |

InChI |

InChI=1S/C11H16N2O/c1-12(2)10-6-5-7-11(13(3)4)9(10)8-14/h5-8H,1-4H3 |

InChI Key |

CJAMRUDOKNVXKL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)N(C)C)C=O |

Origin of Product |

United States |

Methodological Advancements in the Synthesis of 2,6 Bis Dimethylamino Benzaldehyde and Its Analogs

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis of 2,6-Bis(dimethylamino)benzaldehyde (B6161935) suggests several logical disconnection points, primarily at the carbon-nitrogen bonds of the dimethylamino groups and the carbon-carbon bond connecting the aldehyde function to the aromatic ring. This analysis points toward two main precursor strategies.

The first approach involves disconnecting the formyl group, leading to the precursor 1,3-bis(dimethylamino)benzene. This highly electron-rich aromatic system can then be formylated using various electrophilic formylating agents. This strategy relies on the strong activating and ortho-directing nature of the two dimethylamino groups to introduce the aldehyde at the C2 position.

A second major retrosynthetic pathway involves disconnecting the C-N bonds. This suggests a precursor such as 2,6-dihalobenzaldehyde, which can undergo nucleophilic aromatic substitution with dimethylamine. The success of this route depends on the activation of the aryl halide towards substitution, which is facilitated by the electron-withdrawing aldehyde group. Another variation of this strategy could start from 2,6-dichlorobenzaldehyde (B137635) and react it with dimethylamine, often in the presence of a catalyst. smolecule.com

Direct and Indirect Synthetic Pathways: Comparative Analysis

The synthesis of 2,6-Bis(dimethylamino)benzaldehyde can be achieved through several direct and indirect routes, each with its own set of advantages and limitations regarding yield, purity, and reaction conditions.

Formylation Reactions on Aminated Aromatics

Direct formylation of electron-rich aromatic compounds is a common and powerful method for introducing an aldehyde group. For a substrate like 1,3-bis(dimethylamino)benzene, the two amino groups strongly activate the ring towards electrophilic substitution, directing the incoming formyl group to the position between them.

Several classical formylation reactions are applicable:

Vilsmeier-Haack Reaction: This is a widely used method that employs a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The reaction with an electron-rich arene like 1,3-bis(dimethylamino)benzene can produce the target aldehyde. This method is noted for its effectiveness with activated aromatic systems. smolecule.com For the related synthesis of p-dimethylaminobenzaldehyde, a Vilsmeier-Haack approach using dimethylaniline, DMF, and POCl₃ resulted in yields of 80-84%. lookchem.com

Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glyceroboric acid or simply acetic acid. wikipedia.orgthieme-connect.de It is particularly effective for phenols but can also be applied to other activated aromatics. An inventive process for producing dimethylaminobenzaldehyde using HMTA and N,N-dimethylaniline reported high selectivity (>90%) when toluene (B28343) was added to the reaction medium. prepchem.com

Rieche Formylation: This method utilizes dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid catalyst like TiCl₄ or SnCl₄. commonorganicchemistry.com It is another effective way to formylate activated aromatic rings.

| Reaction | Formylating Agent | Typical Substrate | Key Features |

|---|---|---|---|

| Vilsmeier-Haack | DMF/POCl₃ | Electron-rich aromatics (e.g., dialkylanilines) | Effective for highly activated systems. smolecule.comwikipedia.org |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Phenols, activated aromatics | Requires acidic conditions; can achieve high selectivity. thieme-connect.deprepchem.com |

| Rieche Formylation | Dichloromethyl methyl ether | Activated aromatic rings | Lewis acid-catalyzed. commonorganicchemistry.com |

Functional Group Interconversions from Pre-existing Scaffolds

An alternative to direct formylation is the modification of a pre-existing aromatic scaffold that already contains the desired substitution pattern. This involves converting a different functional group into the aldehyde.

Common interconversions include:

Nucleophilic Aromatic Substitution: Starting with a 2,6-dihalo- or 2,6-dinitrophenol (B26339) derivative, the halo or nitro groups can be substituted by dimethylamine. The phenolic hydroxyl can then be converted to the aldehyde. A more direct route involves the reaction of 2,6-dichlorobenzaldehyde with dimethylamine, potentially catalyzed by a Lewis acid. smolecule.com

Reduction of Carboxylic Acid Derivatives: A powerful method for synthesizing substituted benzaldehydes involves the reduction of a corresponding Weinreb amide (N-methoxy-N-methylamide). acs.org For instance, 2,6-bis(dimethylamino)benzoic acid could be converted to its Weinreb amide and then selectively reduced to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H). rug.nl This two-step, one-pot procedure allows for the synthesis of various functionalized benzaldehydes. acs.org

Oxidation of a Benzyl Alcohol: If 2,6-bis(dimethylamino)benzyl alcohol is available, it can be oxidized to the target aldehyde. solubilityofthings.com Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are typically used to avoid over-oxidation to the carboxylic acid. solubilityofthings.com

Reduction of a Nitrile: The nitrile group can be reduced to an aldehyde using reagents like DIBAL-H. vanderbilt.edu Therefore, if 2,6-bis(dimethylamino)benzonitrile (B1306047) were synthesized, it could serve as a precursor to the desired aldehyde.

| Starting Scaffold | Key Transformation | Reagents | Reference |

|---|---|---|---|

| 2,6-Dichlorobenzaldehyde | Nucleophilic Substitution | Dimethylamine, Lewis Acid | smolecule.com |

| 2,6-Disubstituted Weinreb Amide | Reduction | DIBAL-H | acs.orgrug.nl |

| 2,6-Disubstituted Benzyl Alcohol | Oxidation | PCC | solubilityofthings.com |

| 2,6-Disubstituted Benzonitrile | Reduction | DIBAL-H | vanderbilt.edu |

Optimization Strategies for Yield and Purity

Achieving high yield and purity is a central goal in synthetic chemistry. For the synthesis of bis(dimethylamino)benzaldehydes, several strategies can be employed. In the Vilsmeier-Haack synthesis of the related p-dimethylaminobenzaldehyde, careful control of pH during neutralization and workup is crucial for precipitating a pure product, with yields reaching 80-84%. lookchem.com Fractional precipitation can be used to remove colored impurities. orgsyn.org

For reactions like the Duff formylation, the choice of solvent and reagent stoichiometry is critical. A patented process for dimethylaminobenzaldehyde demonstrated that adding toluene to the reaction of N,N-dimethylaniline and hexamethylenetetramine significantly reduced the required amounts of other reagents while maintaining high selectivity (>90%) and yield. prepchem.com

Green Chemistry Principles and Sustainable Synthetic Routes in the Synthesis of Bis(dimethylamino)benzaldehydes

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. worldwidejournals.com In the context of synthesizing substituted benzaldehydes, several approaches align with these principles.

Catalysis: The use of catalysts, especially those that are reusable and non-toxic, is a cornerstone of green chemistry. For instance, in reactions analogous to the Friedel-Crafts type, non-toxic and inexpensive TiO₂ nanoparticles have been used as reusable catalysts, achieving high yields under solvent-free conditions. beilstein-journals.org

Solvent-Free Reactions: Conducting reactions without a solvent, or in an environmentally benign solvent like water, reduces waste and potential environmental impact. chemmethod.com Several green protocols for related syntheses have been developed under solvent-free conditions, often coupled with microwave irradiation to reduce reaction times. beilstein-journals.orgchemmethod.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions and condensation reactions, which often produce only water as a byproduct, are generally more atom-economical. researchgate.net

Use of Safer Reagents: Efforts are being made to replace hazardous reagents with safer alternatives. For example, replacing toxic heavy metal oxidants with atmospheric oxygen and an organic catalyst for the oxidation of aldehydes represents a significant green advancement. misericordia.edu Similarly, in benzoin (B196080) condensation reactions, the hazardous sodium cyanide can be replaced by the coenzyme thiamine (B1217682) hydrochloride. worldwidejournals.com

While specific green routes for 2,6-Bis(dimethylamino)benzaldehyde are not extensively documented, the principles demonstrated in the synthesis of related benzaldehydes and other heterocyclic compounds provide a clear roadmap for developing more sustainable methods. rsc.orgmdpi.com

Intrinsic Reactivity and Mechanistic Investigations of 2,6 Bis Dimethylamino Benzaldehyde

Aldehyde Group Reactivity: Nucleophilic Additions and Condensations

The aldehyde group is a primary site of chemical reactivity in 2,6-bis(dimethylamino)benzaldehyde (B6161935), readily undergoing nucleophilic additions and condensation reactions. The carbonyl carbon, with its partial positive charge, is an electrophilic center that attracts nucleophiles. globalresearchonline.net This interaction leads to the breaking of the carbon-oxygen pi bond and the formation of a tetrahedral intermediate. masterorganicchemistry.com Subsequent reaction steps, often involving the elimination of a water molecule, can lead to a variety of derivatives. globalresearchonline.net A prime example of this is the reaction with primary amines to form imines, also known as Schiff bases, or with secondary amines to yield enamines. rsc.org

The two dimethylamino groups at the ortho positions exert significant steric hindrance around the aldehyde functionality. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down the rate of nucleophilic addition reactions compared to less substituted benzaldehydes. While direct kinetic studies on 2,6-bis(dimethylamino)benzaldehyde are not extensively detailed in the provided results, the principle of steric hindrance is a well-established factor in reaction kinetics. For instance, in the reaction of various indole (B1671886) alkaloids with Ehrlich's reagent (which contains p-dimethylaminobenzaldehyde), not all produce a colored adduct due to steric hindrance preventing the reaction from proceeding. wikipedia.org This suggests that the even more crowded environment of 2,6-bis(dimethylamino)benzaldehyde would similarly experience significant steric effects.

The dimethylamino groups are powerful electron-donating groups through resonance. This electron-donating effect increases the electron density on the aromatic ring and, by extension, on the carbonyl carbon of the aldehyde group. This increased electron density reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity. masterorganicchemistry.com A less electrophilic carbonyl carbon will react more slowly with nucleophiles. masterorganicchemistry.com This is a general principle observed in substituted benzaldehydes, where electron-donating groups decrease the rate of nucleophilic addition. masterorganicchemistry.comaskfilo.com For example, benzaldehyde (B42025) is less reactive than propanal in nucleophilic addition reactions because the aromatic ring delocalizes the positive charge on the carbonyl carbon, making it less electrophilic. askfilo.com The presence of two strong electron-donating dimethylamino groups in 2,6-bis(dimethylamino)benzaldehyde would be expected to have an even more pronounced effect on reducing the electrophilicity of the carbonyl carbon.

Reactions Involving the Aromatic Core and Amino Substituents

Beyond the aldehyde group, the aromatic ring and the dimethylamino substituents of 2,6-bis(dimethylamino)benzaldehyde also participate in a range of chemical transformations.

The dimethylamino groups are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, in 2,6-bis(dimethylamino)benzaldehyde, the positions ortho to the dimethylamino groups are already substituted. The para position relative to one dimethylamino group is occupied by the other dimethylamino group, and the para position to the aldehyde is the C4 position. The powerful electron-donating nature of the two dimethylamino groups would strongly activate the aromatic ring towards electrophilic attack. For comparison, in the reaction of pyrroles with 4-dimethylaminobenzaldehyde in an acidic solution, the reaction proceeds via an electrophilic substitution mechanism. rsc.org

The aldehyde group of 2,6-bis(dimethylamino)benzaldehyde can be both oxidized and reduced to yield different functional groups.

Oxidation: Under appropriate conditions, the aldehyde group can be oxidized to a carboxylic acid. smolecule.comresearchgate.net This transformation is a common reaction for aldehydes. For instance, gold nanoparticles in an aqueous medium can catalyze the oxidation of 4-(dimethylamino)benzaldehyde (B131446) to 4-(dimethylamino)benzoic acid. globalresearchonline.net

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2,6-bis(dimethylamino)benzyl alcohol. Common reducing agents like lithium aluminum hydride are effective for this type of transformation. smolecule.com

A summary of these transformations is presented in the table below.

| Transformation | Reagent/Condition | Product |

| Oxidation | Oxidizing agents | 2,6-Bis(dimethylamino)benzoic acid |

| Reduction | Reducing agents (e.g., LiAlH4) | 2,6-Bis(dimethylamino)benzyl alcohol |

The dimethylamino groups themselves can undergo chemical reactions, although these are generally less common than reactions at the aldehyde or aromatic ring. One potential transformation is their reaction with acids to form ammonium (B1175870) salts. While specific examples for 2,6-bis(dimethylamino)benzaldehyde are not prevalent in the provided search results, the basic nature of the nitrogen atom in the dimethylamino group makes this a plausible reaction.

Chelation and Ligand-Binding Behavior

The strategic placement of two nitrogen-based donor groups and an oxygen-based donor group in close proximity allows 2,6-bis(dimethylamino)benzaldehyde and its derivatives to act as effective chelating agents and ligands in coordination chemistry. The molecule can engage metal centers through the lone pairs on the nitrogen atoms of the dimethylamino groups and the oxygen atom of the carbonyl group.

Derivatives of dimethylaminobenzaldehydes, particularly Schiff bases formed through the condensation of the aldehyde group, are widely used to create multidentate ligands. These Schiff base ligands, when derived from the related p-dimethylaminobenzaldehyde, have been shown to form stable, neutral metal complexes with a variety of transition metals, including copper(II), nickel(II), palladium(II), and platinum(II). globalresearchonline.netwikipedia.org In many of these complexes, the Schiff base acts as a bidentate ligand, coordinating through the azomethine nitrogen and another donor atom. globalresearchonline.net For instance, complexes of Ni(II) and Cu(II) have been synthesized with Schiff bases derived from p-dimethylaminobenzaldehyde and substituted anilines, where coordination occurs through the azomethine nitrogen. nih.gov

Studies on related compounds, such as 2-(dimethylamino)benzaldehyde, confirm their role as chelating aldehydes in the formation of transition metal complexes. researchgate.net The broader family of ligands containing the 2,6-bis[(dimethylamino)methyl]phenyl framework readily forms chelated complexes with p-block elements like phosphorus(III), arsenic(III), antimony(III), and bismuth(III), demonstrating the capacity of the two flanking dimethylamino groups to coordinate to a single center. bldpharm.com

The interaction of 2,6-bis(dimethylamino)benzaldehyde with certain metal ions can lead to significant changes in its physical properties. For example, it can form complexes with mercury ions, a process which enhances the compound's natural fluorescence, making it a candidate for use as a chemical probe in metal ion detection. researchgate.net Similarly, thiosemicarbazone derivatives of the related 4-(dimethylamino)benzaldehyde have been shown to react with rhenium(I) to form dinuclear complexes that feature four- or five-membered chelate rings, highlighting the versatile coordination modes available. smolecule.com

Table 1: Examples of Metal Complexation with Dimethylaminobenzaldehyde Derivatives

| Ligand Type | Metal Ion(s) | Complex Type | Key Finding | Reference |

|---|---|---|---|---|

| 2,6-Bis(dimethylamino)benzaldehyde | Mercury (Hg²⁺) | Fluorescent Complex | Forms complexes that enhance fluorescence, useful for ion detection. | researchgate.net |

| Schiff Bases from p-Dimethylaminobenzaldehyde | Ni(II), Cu(II) | 1:1 Metal-Ligand Ratio | Coordination occurs via azomethine nitrogen. | nih.gov |

| Schiff Bases from S-benzyldithiocarbazate and p-DMAB | Cu(II), Ni(II), Pd(II), Pt(II) | Neutral Bis-Ligand Chelates | Ligand acts as a bidentate, forming square-planar structures. | globalresearchonline.netwikipedia.org |

| 2,6-Bis[(dimethylamino)methyl]phenyl | P(III), As(III), Sb(III), Bi(III) | Chelated Dichlorides | Demonstrates chelation by the two dimethylamino groups. | bldpharm.com |

| Thiosemicarbazones from p-DMAB | Rhenium(I) | Mononuclear & Dinuclear Complexes | Forms stable four- and five-membered chelate rings. | smolecule.com |

Kinetic and Thermodynamic Aspects of Key Transformations

While 2,6-bis(dimethylamino)benzaldehyde is known to undergo typical aldehyde reactions, specific quantitative kinetic and thermodynamic data for these transformations are not extensively documented in the reviewed literature. The primary reactions include condensation with amines to form Schiff bases, reduction to the corresponding alcohol, and oxidation to a carboxylic acid. The mechanistic pathways and energetics of these reactions are dictated by the compound's unique electronic and steric characteristics.

The aldehyde group is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making its carbon atom susceptible to nucleophilic attack. globalresearchonline.net This reactivity is the basis for condensation reactions, which typically proceed via a nucleophilic addition-elimination mechanism. globalresearchonline.net The presence of two ortho-dimethylamino groups significantly influences this reactivity. These groups are strongly electron-donating, which increases the electron density on the aromatic ring and can modulate the electrophilicity of the aldehyde carbon.

Furthermore, non-covalent interactions may play a crucial role in the thermodynamics and kinetics of its reactions. In analogous systems, intramolecular n→π* interactions, where a lone pair from a donor atom (like the nitrogen of the dimethylamino group) interacts with the π* orbital of an acceptor (like the carbonyl group), have been shown to be thermodynamically stabilizing. nih.gov Such an interaction in 2,6-bis(dimethylamino)benzaldehyde could influence the rotational conformation of the aldehyde group and affect its reactivity and the stability of reaction intermediates.

For the more widely studied isomer, p-dimethylaminobenzaldehyde, thermodynamic data for its solid-liquid phase transition have been determined. globalresearchonline.net Its melting point is 346.15 K, with an enthalpy of fusion of 19.07 kJ mol⁻¹ and an entropy of fusion of 55.08 J mol⁻¹ K⁻¹. globalresearchonline.net Kinetic studies have also been performed on its various reactions, such as its gold nanoparticle-catalyzed oxidation to 4-(dimethylamino)benzoic acid, which is influenced by pH. globalresearchonline.net While this data pertains to the para-isomer, it underscores the types of thermodynamic and kinetic analyses that are crucial for understanding the reactivity of these substituted benzaldehydes.

Table 2: Key Transformations of 2,6-Bis(dimethylamino)benzaldehyde

| Transformation | Reactant(s) | Product Type | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Condensation | Amines | Imines (Schiff Bases) | Nucleophilic addition to the carbonyl group, followed by elimination of water. | |

| Reduction | Reducing Agents (e.g., Lithium Aluminum Hydride) | Alcohol | Nucleophilic addition of a hydride to the carbonyl carbon. | |

| Oxidation | Oxidizing Agents | Carboxylic Acid | Oxidation of the aldehyde functional group. |

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation of 2,6 Bis Dimethylamino Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studiesnih.govnih.gov

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 2,6-Bis(dimethylamino)benzaldehyde (B6161935) in solution. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed map of the molecule's atomic arrangement and electronic distribution can be constructed.

Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides critical information about the chemical environment of the hydrogen atoms in the molecule. The strong electron-donating nature of the two dimethylamino groups and the electron-withdrawing character of the aldehyde group significantly influence the chemical shifts of the protons.

Table 1: Representative ¹H NMR Chemical Shifts for 2,6-Bis(dimethylamino)benzaldehyde

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | ~10.1 | Singlet | 1H |

| Aromatic (Ar-H) | ~6.7 | Doublet | 2H |

| Aromatic (Ar-H) | ~7.4 | Triplet | 1H |

Note: The aromatic region would display a triplet and a doublet, corresponding to the H-4 and H-3/H-5 protons, respectively, consistent with the substitution pattern.

Carbon-13 NMR (¹³C NMR) and Aromaticity Probing

Table 2: Representative ¹³C NMR Chemical Shifts for 2,6-Bis(dimethylamino)benzaldehyde

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C HO) | ~192.5 |

| Aromatic (C 1-CHO) | ~125.0 |

| Aromatic (C 2, C 6-N(CH₃)₂) | ~154.0 |

| Aromatic (C 3, C 5) | ~111.0 |

| Aromatic (C 4) | ~132.0 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecular structure. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2,6-Bis(dimethylamino)benzaldehyde, a COSY spectrum would show a cross-peak between the aromatic proton at H-4 and the protons at H-3/H-5, confirming their adjacent relationship on the benzene (B151609) ring. No correlations would be observed for the isolated aldehydic proton or the dimethylamino protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com It allows for the definitive assignment of each protonated carbon. For example, the aromatic proton signal at ~7.4 ppm would show a cross-peak to the aromatic carbon signal at ~132.0 ppm, assigning it as C4.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. Key HMBC correlations would include:

The aldehydic proton (~10.1 ppm) correlating to the C1 carbon (~125.0 ppm) and the C2/C6 carbons (~154.0 ppm).

The dimethylamino protons (~2.7 ppm) correlating to the C2/C6 carbons (~154.0 ppm).

The aromatic protons correlating to their neighboring carbons, confirming the substitution pattern on the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysisnih.govnih.gov

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a functional group fingerprint and insights into bonding and electronic structure.

Carbonyl Stretch Frequencies and Environmental Sensitivity

The most prominent feature in the IR spectrum of an aldehyde is the strong carbonyl (C=O) stretching vibration. orgchemboulder.com For aromatic aldehydes, this band typically appears in the range of 1710-1685 cm⁻¹. orgchemboulder.com In 2,6-Bis(dimethylamino)benzaldehyde, the strong electron-donating effect of the two ortho-dimethylamino groups increases the electron density on the aromatic ring, which can be delocalized onto the carbonyl group through resonance. This effect gives the C=O bond more single-bond character, weakening it and lowering its stretching frequency compared to unsubstituted benzaldehyde (B42025). The position of this band is sensitive to the molecular environment; for instance, hydrogen bonding in protic solvents can cause a further shift to lower wavenumbers. nih.gov

Table 3: Representative Carbonyl (C=O) Stretching Frequencies

| Spectroscopic Method | Solvent | C=O Stretch (cm⁻¹) |

|---|---|---|

| Infrared (IR) | CCl₄ (non-polar) | ~1680 |

| Infrared (IR) | CH₃OH (protic) | ~1672 |

Aromatic Ring Modes and Substituent Effects

The IR and Raman spectra also display a series of bands corresponding to the stretching and bending vibrations of the aromatic ring. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually result in a group of bands in the 1600-1450 cm⁻¹ region. nih.gov The specific frequencies and intensities of these modes are influenced by the mass and electronic effects of the substituents. The two bulky dimethylamino groups and the aldehyde group create a unique substitution pattern that determines the characteristic fingerprint of the molecule in this region. Isotopic substitution, for example replacing hydrogen with deuterium, can be used to definitively assign specific vibrational modes. aps.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Electronic Transitions and Conjugation Pathway Analysis

Specific data on the UV-Vis absorption maxima (λmax), molar absorptivity, and the nature of electronic transitions (e.g., π→π* or n→π*) for 2,6-Bis(dimethylamino)benzaldehyde are not available. An analysis of its conjugation pathway, which would involve the interplay between the electron-donating dimethylamino groups and the electron-withdrawing aldehyde function across the benzene ring, requires experimental or computational data that is currently unpublished.

Solvent Effects on Absorption and Emission Maxima

There is no available data on the solvatochromic behavior of 2,6-Bis(dimethylamino)benzaldehyde. A study of solvent effects would involve measuring the absorption and fluorescence spectra in a range of solvents with varying polarities to determine shifts in the maxima. This information is necessary to understand the nature of the excited state and its interaction with the solvent environment, but such studies have not been reported for this compound.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

While the molecular weight of 2,6-Bis(dimethylamino)benzaldehyde is known to be 192.26 g/mol , a published mass spectrum is not available. Confirmation of the molecular structure via the molecular ion peak (M+) and an analysis of its specific fragmentation pathways require experimental data from techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry. This information is crucial for confirming the compound's identity and understanding its stability and decomposition patterns under ionization conditions, but it has not been documented in accessible literature.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

No crystallographic data for 2,6-Bis(dimethylamino)benzaldehyde has been deposited in crystallographic databases. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of atoms in the solid state is unknown. An analysis of its molecular architecture and any potential intermolecular interactions, such as hydrogen bonding or π-π stacking, is entirely dependent on single-crystal X-ray diffraction analysis, which has not been performed or published for this compound.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 2,6 Bis Dimethylamino Benzaldehyde

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

No specific DFT or ab initio studies on 2,6-Bis(dimethylamino)benzaldehyde (B6161935) are available in the public research domain.

Geometry Optimization and Conformational Landscapes

Information regarding the optimized geometry and conformational analysis of 2,6-Bis(dimethylamino)benzaldehyde through computational methods is not documented in accessible literature.

Electronic Structure Analysis: Molecular Orbitals (HOMO/LUMO) and Electrostatic Potentials

Detailed analysis of the HOMO/LUMO energy levels and electrostatic potential maps for 2,6-Bis(dimethylamino)benzaldehyde has not been published.

Reaction Mechanism Elucidation via Transition State Theory

There are no available studies that elucidate the reaction mechanisms of 2,6-Bis(dimethylamino)benzaldehyde using transition state theory.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational predictions of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) and their correlation with experimental data for 2,6-Bis(dimethylamino)benzaldehyde are not found in the reviewed literature.

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)

Specific analyses of the non-covalent interactions present in 2,6-Bis(dimethylamino)benzaldehyde are not available.

Derivatization Strategies and Synthetic Utility of 2,6 Bis Dimethylamino Benzaldehyde As a Precursor

Formation of Imines, Oximes, and Hydrazones (Schiff Bases)

The aldehyde functionality of 2,6-bis(dimethylamino)benzaldehyde (B6161935) readily undergoes condensation reactions with primary amines, hydroxylamines, and hydrazines to form the corresponding imines (Schiff bases), oximes, and hydrazones. These reactions are fundamental in organic synthesis, providing access to a diverse range of compounds with various applications. researchgate.netmediresonline.orgnih.gov

The general synthesis of Schiff bases involves the condensation of an aldehyde with a primary amine, often in the presence of an acid catalyst. researchgate.netorientjchem.org For instance, the reaction of N,N-dimethylaminobenzaldehyde with substituted anilines in ethanol, catalyzed by a few drops of concentrated sulfuric acid, yields the corresponding azomethine compounds. researchgate.net A similar approach can be applied to 2,6-bis(dimethylamino)benzaldehyde.

Table 1: Synthesis of Imines from 2,6-Bis(dimethylamino)benzaldehyde

| Amine Reactant | Product | Reaction Conditions |

| Aniline | N-((2,6-bis(dimethylamino)phenyl)methylene)aniline | Ethanol, H₂SO₄ (cat.), reflux |

| p-Toluidine | N-((2,6-bis(dimethylamino)phenyl)methylene)-4-methylaniline | Methanol, acetic acid (cat.), rt |

| Benzylamine | 1-(2,6-bis(dimethylamino)phenyl)-N-benzylmethanimine | Toluene (B28343), azeotropic removal of water |

Oximes are synthesized by the reaction of aldehydes with hydroxylamine. nih.gov This reaction is reversible and is typically carried out in a weakly acidic or basic medium to facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon.

Hydrazones are formed through the condensation of aldehydes with hydrazines. soeagra.comorganic-chemistry.org This reaction is analogous to imine and oxime formation and is widely used in the synthesis of heterocyclic compounds and as a method for the characterization of carbonyl compounds. Aromatic hydrazones, for example, can be synthesized by reacting substituted aromatic hydrazides with various aromatic aldehydes. nih.gov

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The aldehyde group of 2,6-bis(dimethylamino)benzaldehyde is an excellent electrophile for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which are pivotal for the formation of carbon-carbon double bonds. wikipedia.orgwikipedia.orgalfa-chemistry.com

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide. wikipedia.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction generally offers superior (E)-selectivity for the resulting alkene and has the advantage that the phosphate byproduct is water-soluble, simplifying purification. alfa-chemistry.comorgsyn.org The HWE reaction is known for its broad substrate scope and tolerance of various functional groups. mdpi.com

Table 2: Olefination Reactions of 2,6-Bis(dimethylamino)benzaldehyde

| Olefination Reagent | Product | Reaction Type | Typical Conditions |

| Methyltriphenylphosphonium bromide/n-BuLi | 1,3-bis(dimethylamino)-2-vinylbenzene | Wittig | THF, -78 °C to rt |

| Triethyl phosphonoacetate/NaH | Ethyl (E)-3-(2,6-bis(dimethylamino)phenyl)acrylate | HWE | THF, 0 °C to rt |

| (Cyanomethyl)phosphonic acid diethyl ester/K₂CO₃ | (E)-3-(2,6-bis(dimethylamino)phenyl)acrylonitrile | HWE | Acetonitrile, reflux |

Reductive Amination and Amine Derivative Synthesis

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. nih.gov This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by in situ reduction of the intermediate to the corresponding amine. ias.ac.in 2,6-Bis(dimethylamino)benzaldehyde can be effectively used as the carbonyl component in this reaction to generate a variety of substituted benzylamine derivatives.

The choice of reducing agent is crucial for the success of the reductive amination. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly employed as they selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. nih.gov

This methodology allows for the synthesis of primary, secondary, and tertiary amines by reacting 2,6-bis(dimethylamino)benzaldehyde with ammonia, primary amines, or secondary amines, respectively.

Table 3: Reductive Amination of 2,6-Bis(dimethylamino)benzaldehyde

| Amine Reactant | Reducing Agent | Product |

| Ammonia | NaBH₃CN, NH₄OAc | (2,6-bis(dimethylamino)phenyl)methanamine |

| Methylamine | NaBH(OAc)₃ | 1-(2,6-bis(dimethylamino)phenyl)-N-methylmethanamine |

| Piperidine | H₂, Pd/C | 1-((2,6-bis(dimethylamino)phenyl)methyl)piperidine |

Exploiting the Aldehyde for Annulation and Cyclization Reactions

The aldehyde functionality of 2,6-bis(dimethylamino)benzaldehyde serves as a key reactive site for the construction of cyclic and polycyclic systems through annulation and cyclization reactions. These transformations are fundamental in the synthesis of a wide variety of heterocyclic and carbocyclic frameworks.

One common strategy involves the Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, followed by an intramolecular cyclization. nih.gov The initial condensation generates a new carbon-carbon double bond, and the subsequent cyclization can be triggered by various conditions, leading to the formation of a new ring. The product selectivity in these sequential reactions can often be controlled by the choice of reaction conditions. nih.gov For instance, the reaction of a substituted benzaldehyde (B42025) with a malonate can yield either a benzylidene malonate or a cyclized indene derivative depending on the catalyst and reaction time. nih.govresearchgate.netscribd.com

Design and Synthesis of Advanced Polycyclic Systems Incorporating the Bis(dimethylamino)benzaldehyde Moiety

The 2,6-bis(dimethylamino)benzaldehyde moiety can be incorporated into advanced polycyclic systems, including polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic structures. The synthesis of such complex molecules often involves multi-step sequences where the aldehyde group participates in key bond-forming reactions.

Strategies for constructing these systems can involve palladium-catalyzed annulation reactions, where smaller aromatic fragments are coupled to build larger polycyclic structures. The aldehyde group can be transformed into other functional groups that are more suitable for specific coupling reactions.

Another approach involves the initial formation of a heterocyclic ring fused to the benzaldehyde core, followed by further elaboration. For example, chalcones derived from the condensation of 2,6-bis(dimethylamino)benzaldehyde with acetophenones can serve as precursors for the synthesis of pyrazolines and pyrimidines.

Strategic Use as a Derivatization Agent in Analytical Methodologies

Aldehydes are frequently used as derivatizing agents in analytical chemistry to enhance the detection and quantification of various analytes, particularly primary and secondary amines, in complex matrices. globalresearchonline.netresearchgate.netthermofisher.com Derivatization converts the analytes into derivatives with improved chromatographic properties and/or detectability by techniques such as HPLC with UV-Vis or fluorescence detection. sigmaaldrich.compickeringlabs.com

While p-dimethylaminobenzaldehyde (DMAB), also known as Ehrlich's reagent, is a well-known derivatizing agent for primary amines, forming colored Schiff bases that can be detected spectrophotometrically, 2,6-bis(dimethylamino)benzaldehyde offers potential as a fluorogenic derivatizing reagent. globalresearchonline.netresearchgate.net The presence of the two electron-donating dimethylamino groups can enhance the fluorescence properties of the resulting derivatives. nih.gov

The reaction of 2,6-bis(dimethylamino)benzaldehyde with primary amines would form fluorescent imine derivatives that can be separated and quantified by reversed-phase HPLC with fluorescence detection. This approach can offer high sensitivity and selectivity for the analysis of biogenic amines and other primary amine-containing compounds in biological and environmental samples. sigmaaldrich.com

Table 4: Potential Analytical Applications of 2,6-Bis(dimethylamino)benzaldehyde as a Derivatization Agent

| Analyte Class | Derivatization Product | Analytical Technique | Detection Method |

| Primary Aliphatic Amines | Fluorescent Imines | HPLC | Fluorescence |

| Amino Acids | Fluorescent Schiff Bases | Capillary Electrophoresis | Fluorescence |

| Hydrazines | Fluorescent Hydrazones | HPLC-UV | UV-Vis/Fluorescence |

Strategic Applications in Materials Science, Catalysis, and Supramolecular Chemistry

Utilization as a Building Block for Optoelectronic Materials (e.g., Fluorescent Dyes, AIEgens)

The core structure of 2,6-Bis(dimethylamino)benzaldehyde (B6161935), with its electron-rich aromatic system, is a promising scaffold for the synthesis of optoelectronic materials. The aldehyde group provides a convenient handle for condensation reactions to create larger conjugated systems, which are essential for fluorescence and other optical properties.

Although direct synthesis of fluorescent dyes from 2,6-Bis(dimethylamino)benzaldehyde is not extensively documented, related compounds have shown significant promise. For instance, derivatives of diaminobenzophenone, which share the feature of having two amino groups on a benzene (B151609) ring, have been shown to exhibit aggregation-induced emission (AIE). researchgate.net This phenomenon, where molecules become highly emissive in an aggregated state, is of great interest for applications in sensors, imaging, and light-emitting devices. Molecules with AIE properties, known as AIEgens, overcome the common issue of aggregation-caused quenching seen in many traditional fluorescent dyes.

The general principle for creating dyes from aldehydes involves condensation with molecules containing active methylene (B1212753) groups or amino functionalities. For example, the reaction of an aromatic aldehyde with compounds like malononitrile (B47326) or rhodanine (B49660) derivatives can lead to the formation of intensely colored and fluorescent products. rsc.org

Table 1: Potential Dye Synthesis Reactions with 2,6-Bis(dimethylamino)benzaldehyde

| Reactant | Product Type | Potential Application |

| Active Methylene Compounds (e.g., Malononitrile) | Merocyanine Dyes | Fluorescent Probes, Solar Cells |

| Amines/Anilines | Schiff Bases/Imines | Fluorescent Switches, Sensors |

| Heterocyclic Compounds with Active Methyl Groups | Styryl Dyes | Organic Light-Emitting Diodes (OLEDs) |

While specific research on AIEgens derived from 2,6-Bis(dimethylamino)benzaldehyde is scarce, the structural similarity to known AIE-active molecules suggests this is a viable area for future investigation.

Ligand Design in Organometallic Chemistry and Catalysis

The nitrogen atoms of the dimethylamino groups and the oxygen atom of the aldehyde group in 2,6-Bis(dimethylamino)benzaldehyde make it a potential multidentate ligand for coordinating with metal centers. Such organometallic complexes can be effective catalysts for a variety of organic transformations.

The arrangement of the donor atoms in 2,6-Bis(dimethylamino)benzaldehyde allows it to act as a pincer-type ligand, which can confer high stability and specific catalytic activity to the resulting metal complex. While there is a lack of specific studies on this compound, the broader field of organometallic chemistry has extensively utilized substituted benzaldehydes as ligands. For example, Schiff base ligands, formed by the condensation of aldehydes with primary amines, are widely used to create complexes for catalysis. nih.gov

The catalytic activity of such complexes is highly dependent on the nature of the metal and the ligand. For instance, palladium complexes are known for their utility in cross-coupling reactions, while rhodium and iridium complexes are often used in hydrogenation and hydroformylation.

Chemodosimeter and Sensor Development (Non-Biological Targets: Ions, Small Molecules)

The development of chemosensors and chemodosimeters for the detection of ions and small molecules is a critical area of analytical chemistry. The design of these sensors often relies on a receptor-fluorophore architecture, where the binding of an analyte to the receptor unit causes a change in the fluorescence properties of the fluorophore.

The 2,6-Bis(dimethylamino)benzaldehyde structure is a candidate for such applications. The dimethylamino groups can act as binding sites for metal ions, while the aromatic aldehyde core can serve as the signaling unit. Condensation of the aldehyde with other fluorescent moieties can lead to more sophisticated sensor designs.

A study on a curcumin-based fluorescent probe for the detection of mercury ions (Hg²⁺) utilized a (dimethylamino)benzylidene moiety, which is structurally related to 2,6-Bis(dimethylamino)benzaldehyde. nih.gov This suggests that the dimethylamino-substituted aromatic aldehyde framework can be effective in designing sensors for heavy metal ions. The interaction with the analyte can lead to changes in the electronic properties of the molecule, resulting in a "turn-on" or "turn-off" fluorescent response. rsc.org

Table 2: Potential Sensing Applications for 2,6-Bis(dimethylamino)benzaldehyde Derivatives

| Target Analyte | Sensing Mechanism | Potential Application |

| Metal Ions (e.g., Hg²⁺, Cu²⁺) | Chelation-enhanced fluorescence/quenching | Environmental Monitoring |

| Anions (e.g., CN⁻, F⁻) | Hydrogen bonding interactions | Industrial Process Control |

| Small Molecules (e.g., Hydrazine) | Condensation reaction | Safety and Security |

Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The formation of well-defined, self-assembled structures is a key goal in this field, with applications in nanotechnology, drug delivery, and materials science.

The planar aromatic structure and the presence of potential hydrogen bond acceptors in 2,6-Bis(dimethylamino)benzaldehyde make it a potential building block for supramolecular assemblies. While specific examples involving this compound are not readily found, the principles of supramolecular design suggest its utility. For instance, the formation of Schiff bases from this aldehyde could introduce new hydrogen bonding sites and alter the molecule's shape, influencing its self-assembly behavior. The resulting supramolecular structures could range from simple dimers to complex, extended networks.

Role in Polymer Synthesis and Functional Polymer Design

The aldehyde functionality of 2,6-Bis(dimethylamino)benzaldehyde allows it to be incorporated into polymer chains, leading to the creation of functional polymers with specific properties. The dimethylamino groups can impart desirable characteristics such as basicity, metal-coordinating ability, and responsiveness to stimuli like pH.

One approach to incorporating this molecule into a polymer is through polymerization reactions where the aldehyde group participates. For example, it could be used as a monomer in condensation polymerizations with other difunctional monomers. Another strategy is to first synthesize a polymer with reactive sites and then functionalize it with 2,6-Bis(dimethylamino)benzaldehyde in a post-polymerization modification step.

While direct polymerization of 2,6-Bis(dimethylamino)benzaldehyde is not well-documented, the use of aldehyde-functionalized monomers is a known strategy in polymer chemistry. Such polymers can find applications as crosslinking agents, adhesives, and in the development of smart materials that respond to external stimuli.

Future Research Trajectories and Interdisciplinary Opportunities for 2,6 Bis Dimethylamino Benzaldehyde Chemistry

Exploration of Unconventional Reactivity Profiles

The steric crowding around the aldehyde group in 2,6-Bis(dimethylamino)benzaldehyde (B6161935) suggests that its reactivity may deviate significantly from typical aromatic aldehydes. While standard reactions such as condensation to form Schiff bases, reduction to alcohols, and oxidation to carboxylic acids are expected smolecule.com, the future lies in exploring more unconventional pathways.

Research into sterically hindered systems has shown that bulky substituents can obstruct typical reaction trajectories, potentially enabling novel transformations. nagoya-u.ac.jprsc.org For 2,6-Bis(dimethylamino)benzaldehyde, this could manifest as:

Hindered Nucleophilic Addition: The bulky ortho groups may slow down or prevent direct nucleophilic attack on the carbonyl carbon, potentially allowing for alternative reaction pathways to dominate.

Remote Functionalization: The electronic enrichment of the aromatic ring by the two dimethylamino groups could facilitate unusual electrophilic substitution patterns or metal-catalyzed C-H activation at other positions on the ring.

Carbene-like Reactivity: Modern methods have demonstrated that common aldehydes can be converted into reactive carbene intermediates. nih.gov Applying such strategies to this sterically encumbered and electronically rich aldehyde could unlock unique cycloaddition or insertion reactions.

Tandem Reactions: The development of one-pot tandem reactions, which avoid the costly isolation of intermediates, is a major goal in organic synthesis. liberty.edu The unique reactivity of 2,6-Bis(dimethylamino)benzaldehyde could be harnessed to design novel tandem sequences for creating complex molecular architectures.

| Research Area | Hypothesis | Potential Outcome |

|---|---|---|

| Metal-Catalyzed C-H Activation | The dimethylamino groups direct metal catalysts to specific C-H bonds on the aromatic ring. | Novel functionalized derivatives without needing pre-functionalized starting materials. |

| Frustrated Lewis Pair (FLP) Chemistry | The sterically hindered nitrogen atoms and the Lewis acidic aldehyde could act as an intramolecular FLP. | Catalytic activation of small molecules like H₂ or CO₂. |

| Photoredox Catalysis | The electron-rich nature of the molecule could make it an effective substrate or catalyst in photoredox cycles. | New synthetic routes to complex molecules under mild, light-driven conditions. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming chemical research and manufacturing by offering enhanced control, safety, and efficiency. beilstein-journals.org Integrating 2,6-Bis(dimethylamino)benzaldehyde into these platforms is a logical next step for exploiting its synthetic potential. Continuous flow processes allow for precise control over parameters like temperature and residence time, which is particularly valuable when dealing with highly reactive intermediates or exothermic reactions. beilstein-journals.orgunimi.it

Future applications in this domain could include:

Automated Library Synthesis: Automated platforms can rapidly generate libraries of analogues for drug discovery or materials science research. liberty.edu Using 2,6-Bis(dimethylamino)benzaldehyde as a core scaffold, automated systems could efficiently synthesize a wide array of derivatives by varying reaction partners in condensation or cross-coupling reactions.

Generation of Unstable Intermediates: Flow reactors are ideal for generating and immediately using unstable species, such as certain organometallic reagents or diazo compounds. beilstein-journals.org This could enable reactions with 2,6-Bis(dimethylamino)benzaldehyde that are not feasible using traditional batch chemistry.

Process Optimization and Scale-up: One-pot, multi-step syntheses of complex molecules derived from this aldehyde could be developed and optimized in flow reactors, facilitating a smoother transition from laboratory-scale research to industrial production. acs.orgresearchgate.net

| Platform | Application for 2,6-Bis(dimethylamino)benzaldehyde | Advantage |

|---|---|---|

| Microfluidic Reactors | Screening of reaction conditions (catalysts, solvents, temperature) for novel transformations. | Minimal reagent consumption, rapid screening, and enhanced safety. beilstein-journals.org |

| Automated Synthesis Workstations | Combinatorial library generation based on Schiff base or cross-coupling reactions. | Accelerated discovery of new materials or bioactive compounds. liberty.edu |

| Continuous Flow Reactors | Safe scale-up of reactions involving hazardous reagents or exothermic processes. | Improved process safety, consistency, and throughput for manufacturing. unimi.it |

Advanced Material Engineering and Device Integration

The inherent properties of 2,6-Bis(dimethylamino)benzaldehyde, particularly its reported fluorescence, make it a compelling building block for advanced materials. smolecule.com The field of materials science is increasingly focused on creating functional organic materials for electronics, sensing, and photonics.

Future research trajectories in this area include:

Fluorescent Polymers and Sensors: Benzaldehyde (B42025) derivatives can be incorporated into polymers to create materials with specific functionalities. nih.govnih.gov The fluorescence of 2,6-Bis(dimethylamino)benzaldehyde could be harnessed by polymerizing it or grafting it onto polymer backbones to create novel fluorescent materials. researchgate.netscielo.brscielo.br These materials could find use as chemical sensors, where binding to an analyte (such as metal ions) modulates the fluorescence intensity. smolecule.com

Organic Electronics: The electron-rich aromatic system makes it a candidate for incorporation into organic semiconductors. Benzobisthiazoles, for instance, are functional monomers used in the design of such materials. nih.gov Derivatives of 2,6-Bis(dimethylamino)benzaldehyde could be designed as monomers for conductive polymers or as components in organic light-emitting diodes (OLEDs).

Cross-linked Materials: The aldehyde functionality is reactive and can be used to cross-link polymer chains, forming robust networks. nih.gov This could be used to create stable films, gels, or coatings with tailored optical and mechanical properties.

| Material Type | Role of 2,6-Bis(dimethylamino)benzaldehyde | Potential Device/Application |

|---|---|---|

| Fluorescent Polymers | Serves as a fluorescent monomer or pendant group. researchgate.netscielo.br | Chemical sensors for metal ions, biological imaging agents. smolecule.com |

| Organic Semiconductors | Acts as an electron-donating building block in a conjugated polymer system. | Active layers in OLEDs or organic photovoltaic cells. |

| Smart Gels | Acts as a responsive cross-linker that can be cleaved or formed under specific stimuli. | Stimuli-responsive drug delivery systems or soft actuators. |

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and guiding synthetic efforts. researchgate.netmdpi.com For 2,6-Bis(dimethylamino)benzaldehyde, computational studies can accelerate the discovery of new derivatives by predicting their behavior before they are ever made in the lab.

Future research will likely involve:

Predicting Reactivity and Spectra: DFT calculations can be used to model the electronic structure, predict spectroscopic properties (like UV-Vis absorption and fluorescence emission), and analyze the intermolecular interactions of novel derivatives. nih.govmdpi.com This can help rationalize observed reactivity and guide the design of molecules with specific optical properties.

Structure-Property Relationships: By systematically modifying the structure of 2,6-Bis(dimethylamino)benzaldehyde in silico, researchers can establish quantitative structure-property relationships (QSPR). researchgate.net This would allow for the rational design of new compounds with optimized characteristics, such as enhanced fluorescence quantum yield or specific binding affinities for sensor applications.

Mechanism Elucidation: Computational modeling can elucidate the mechanisms of unconventional reactions, identifying transition states and reaction intermediates. This insight is crucial for optimizing reaction conditions and expanding the synthetic utility of the core molecule. mdpi.com

| Computational Method | Research Goal | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculate HOMO/LUMO energies and model electronic transitions. mdpi.commdpi.com | Prediction of photophysical properties (color, fluorescence) for new material design. |

| Quantitative Structure-Property Relationship (QSPR) | Correlate structural descriptors with experimental properties. researchgate.net | A predictive model to rapidly screen virtual libraries for promising candidates. |

| Molecular Dynamics (MD) Simulation | Simulate the interaction of derivatives with polymers or biological targets. | Insight into binding modes for sensor design or drug development. |

Emerging Roles in Sustainable Chemistry and Resource Efficiency

The principles of green chemistry emphasize waste prevention, atom economy, and the use of renewable resources and safer chemicals. chemijournal.comrsc.org 2,6-Bis(dimethylamino)benzaldehyde and its future chemistry can be aligned with these principles in several ways.

Key opportunities include:

Greener Synthesis Routes: Traditional syntheses of aromatic aldehydes can involve harsh reagents. smolecule.com Future research will focus on developing more sustainable methods, such as using biomass-derived precursors or employing biocatalysis (e.g., using enzymes) or green catalysts (e.g., lemon juice, solar radiation) for their synthesis. rsc.orgrsc.orgscielo.org.mxacs.org

Catalyst Development: The unique steric and electronic properties of the molecule could be leveraged to design novel organocatalysts. A well-designed derivative could catalyze reactions with high selectivity, reducing the need for heavy metal catalysts.

Atom Economy: By enabling novel tandem or one-pot reactions, the use of 2,6-Bis(dimethylamino)benzaldehyde as a building block can lead to more efficient synthetic pathways that reduce the number of steps, minimize purification, and decrease waste generation. liberty.eduacs.org The oxidation of aldehydes to carboxylic acids, for example, can be achieved using green oxidants like hydrogen peroxide. teknoscienze.com

| Green Chemistry Principle | Application to 2,6-Bis(dimethylamino)benzaldehyde Chemistry | Potential Impact |

|---|---|---|

| Renewable Feedstocks | Developing synthetic pathways from biomass-derived chemicals instead of petroleum sources. rsc.org | Reduced reliance on fossil fuels and a lower carbon footprint for chemical production. |

| Catalysis | Using the molecule as a scaffold for a new class of organocatalysts. | Replacement of toxic or precious metal catalysts with more sustainable alternatives. |

| Designing Safer Chemicals | Computational design of derivatives with high efficacy and low toxicity. | Creation of safer materials and pharmaceuticals. |

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-Bis(dimethylamino)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between dimethylamine derivatives and benzaldehyde precursors. A general approach includes refluxing substituted benzaldehyde with dimethylamine sources in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and purification . Key parameters to optimize include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of benzaldehyde to dimethylamine derivatives to minimize side products.

- Reaction time : Extended reflux (4–6 hours) ensures complete conversion, monitored via TLC or HPLC.

- Acid catalyst : Glacial acetic acid (5 drops per 0.001 mol substrate) enhances nucleophilic attack efficiency .

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification.

Q. How can the purity and structural integrity of 2,6-Bis(dimethylamino)benzaldehyde be validated?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of dimethylamino groups (δ ~2.8–3.2 ppm for N(CH₃)₂) and aldehyde protons (δ ~9.8–10.2 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₆N₂O, expected m/z 192.1263) .

- X-ray crystallography : Resolve crystal structures using programs like SHELXL for unambiguous confirmation of stereochemistry and bonding .

Advanced Research Questions

Q. How does 2,6-Bis(dimethylamino)benzaldehyde coordinate with metal ions, and what factors influence its ligand behavior?

Methodological Answer: The compound acts as a tridentate ligand via its aldehyde oxygen and two dimethylamino nitrogen atoms. Coordination studies with metals like Hg(II) or transition metals reveal:

- Binding modes : Structural data show mixed halide occupancy (e.g., Cl/Br) in complexes, with Hg⋯Hg interactions stabilizing dimeric structures .

- Electronic effects : The electron-donating dimethylamino groups enhance metal-ligand bond stability, as seen in analogous pyridine derivatives .

To study coordination, conduct titration experiments (UV-Vis, fluorescence) in non-aqueous solvents (e.g., DMSO) and analyze using Job’s plot for stoichiometry determination.

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for derivatives of 2,6-Bis(dimethylamino)benzaldehyde?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects:

- Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility .

- DFT calculations : Compare computed (e.g., Gaussian) and experimental spectra to validate static vs. dynamic models .

- Multi-technique validation : Cross-reference X-ray data (bond lengths/angles) with IR/Raman vibrational modes to confirm structural assignments .

Q. How can the reactivity of 2,6-Bis(dimethylamino)benzaldehyde be leveraged in multicomponent reactions (MCRs)?

Methodological Answer: The aldehyde group participates in condensations (e.g., Schiff base formation), while dimethylamino groups act as directing groups:

- Case study : React with amines and ketones in Ugi-type reactions to generate heterocycles. Optimize solvent polarity (e.g., THF vs. MeOH) to control regioselectivity .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation, achieving yields >80% under mild conditions .

Analytical and Computational Questions

Q. What computational tools predict the electronic properties of 2,6-Bis(dimethylamino)benzaldehyde derivatives?

Methodological Answer:

- Software : Use Gaussian or ORCA for DFT calculations to map frontier orbitals (HOMO/LUMO) and predict redox behavior .

- Parameters : B3LYP/6-31G(d) basis sets reliably simulate NMR chemical shifts (error <5%) and charge distribution .

- Applications : Model charge-transfer complexes for optoelectronic materials by analyzing electron density surfaces .

Q. How are conflicting crystallographic refinement results addressed for halogen-containing derivatives?

Methodological Answer: Mixed halogen occupancy (e.g., Cl/Br) complicates refinement:

- Occupancy refinement : In SHELXL, refine site occupancies iteratively using PART instructions, constrained to sum to 1.0 .

- Validation : Cross-check with EDX or XPS to confirm halogen ratios in bulk samples .

Biological and Mechanistic Questions

Q. What in vitro assays evaluate the bioactivity of 2,6-Bis(dimethylamino)benzaldehyde derivatives?

Methodological Answer:

- Antimicrobial assays : Use microdilution methods (MIC/MBC) against S. aureus and E. coli with ampicillin as a control .

- Enzyme inhibition : Screen against acetylcholinesterase via Ellman’s method, monitoring thiocholine formation at 412 nm .

- Cytotoxicity : MTT assays on HeLa cells (IC₅₀ calculations) with cisplatin as a reference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.